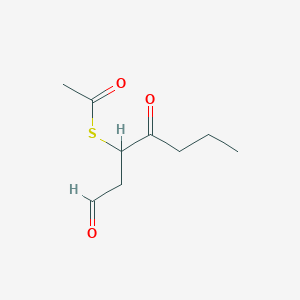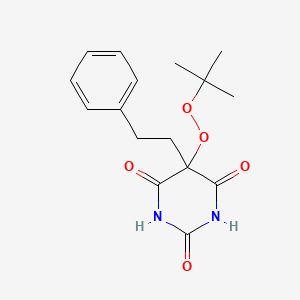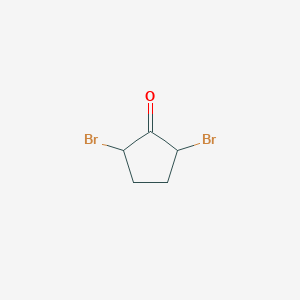
Cyclopentanone, 2,5-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2,5-dibromo- is an organic compound characterized by a five-membered ring structure with two bromine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentanone, which is a cyclic ketone. The presence of bromine atoms introduces unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2,5-dibromo- can be synthesized through the bromination of cyclopentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanone, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of cyclopentanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Various substituted cyclopentanone derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Reduction: Cyclopentanone or other reduced derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 2,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of cyclopentanone, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without bromine atoms.
Cyclopentanone, 2-bromo-: A derivative with a single bromine atom at the 2 position.
Cyclopentanone, 2,3-dibromo-: A derivative with bromine atoms at the 2 and 3 positions.
Uniqueness
Cyclopentanone, 2,5-dibromo- is unique due to the specific positioning of bromine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies where selective reactivity is desired.
Propriétés
Numéro CAS |
53778-21-5 |
|---|---|
Formule moléculaire |
C5H6Br2O |
Poids moléculaire |
241.91 g/mol |
Nom IUPAC |
2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2 |
Clé InChI |
NCQGXAFVNKDKRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

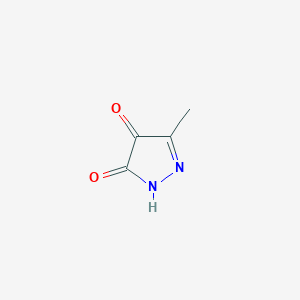

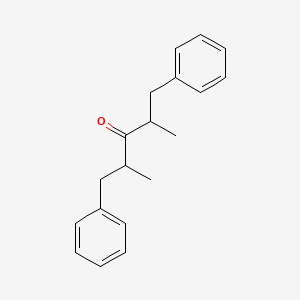


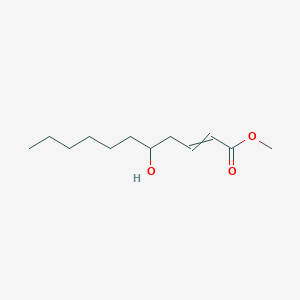
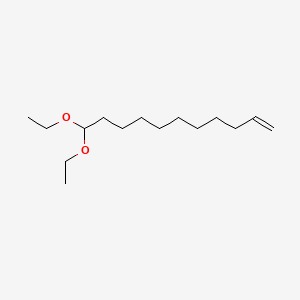
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)

